2-Propenyl-1,3-dioxolane
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Overview
Description
2-Propenyl-1,3-dioxolane is an organic compound with the molecular formula C6H10O2. It is a member of the dioxolane family, which are five-membered cyclic acetals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propenyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. Commonly used catalysts include toluenesulfonic acid or Lewis acids such as zirconium tetrachloride . The reaction typically involves refluxing the reactants in toluene with continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of heterogeneous catalysts like silica gel or alumina, which offer advantages such as easy separation and recycling . The reaction is carried out under pressure without the use of solvents, making it an environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions
2-Propenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: It can participate in nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Scientific Research Applications
2-Propenyl-1,3-dioxolane has various applications in scientific research:
Biology: It serves as a reactant in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the preparation of compounds with potential therapeutic properties.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 2-Propenyl-1,3-dioxolane exerts its effects involves the formation of stable cyclic acetals or ketals. These structures protect carbonyl groups from unwanted reactions, allowing selective transformations of other functional groups . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
2-Propenyl-1,3-dioxolane can be compared with other dioxolanes and dioxanes:
1,3-Dioxolane: Similar in structure but lacks the propenyl group, making it less reactive in certain substitution reactions.
1,3-Dioxane: A six-membered ring analog with different stability and reactivity profiles.
2-Allyl-1,3-dioxolane: Another name for this compound, highlighting its unique propenyl group.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
CAS No. |
4528-26-1 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2-[(E)-prop-1-enyl]-1,3-dioxolane |
InChI |
InChI=1S/C6H10O2/c1-2-3-6-7-4-5-8-6/h2-3,6H,4-5H2,1H3/b3-2+ |
InChI Key |
WJTBAEFOGKJWNP-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/C1OCCO1 |
Canonical SMILES |
CC=CC1OCCO1 |
Origin of Product |
United States |
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